molecular formula C8H10N2 B103649 3-Methyl-benzamidine CAS No. 18465-28-6

3-Methyl-benzamidine

Cat. No.: B103649
CAS No.: 18465-28-6
M. Wt: 134.18 g/mol
InChI Key: XRCSYMVDLYGKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-benzamidine (C₈H₁₀N₂) is an aromatic amidine derivative featuring a benzamidine backbone with a methyl substituent at the 3-position. Amidines are characterized by the presence of the amidine group (–C(=NH)–NH₂), which confers strong basicity and chelating properties. The compound’s structural features, such as the electron-donating methyl group, influence its reactivity and suitability in catalysis, coordination chemistry, or pharmaceutical applications.

Properties

IUPAC Name

3-methylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCSYMVDLYGKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371621
Record name 3-METHYL-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18465-28-6
Record name 3-METHYL-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 3-Methyl-Benzamidoxime

The synthesis of 3-methyl-benzamidine begins with the oximation of 3-methyl-benzonitrile. In this step, the nitrile group reacts with hydroxylamine hydrochloride in a solvent system (e.g., ethanol/water) under mildly basic conditions. Potassium carbonate is commonly employed to neutralize hydrochloric acid generated during the reaction, driving the equilibrium toward amidoxime formation.

Reaction conditions :

  • Solvent : 90% ethanol/10% water

  • Temperature : 80°C

  • Molar ratios : 3-methyl-benzonitrile : hydroxylamine hydrochloride : K₂CO₃ = 1 : 1.2 : 0.6

  • Time : 1–2 hours

This step typically achieves near-quantitative conversion (>95%) due to the exothermic nature of the reaction. The product, 3-methyl-benzamidoxime, precipitates as a white crystalline solid upon cooling and requires minimal purification.

Catalytic Hydrogenation to this compound

The reduction of 3-methyl-benzamidoxime to this compound is accomplished via catalytic hydrogenation. Two predominant methodologies emerge from the literature:

Ionic Liquid-Supported Rhodium Catalysis

A patent by CN106565541A describes a green approach using a rhodium(0) catalyst immobilized on an ionic liquid (1-butyl-3-methylimidazolium tetrafluoroborate). Key advantages include ambient-pressure hydrogenation (0.15 MPa) and catalyst recyclability (>10 cycles without activity loss).

Procedure :

  • Catalyst preparation : Rhodium chloride is reduced with hydrazine hydrate in ethanol, followed by immobilization on the ionic liquid.

  • Hydrogenation : 3-methyl-benzamidoxime is dissolved in ethanol, mixed with the catalyst, and stirred under hydrogen at 25°C for 4 hours.

  • Workup : The catalyst is retained via filtration, and the product is extracted with toluene.

Performance metrics :

  • Yield : 98%

  • Purity (HPLC) : 99.5%

  • Catalyst turnover number (TON) : >500

This method minimizes hazardous waste and bypasses high-pressure equipment, making it suitable for industrial-scale production.

Traditional Raney Nickel Catalysis

The ChemicalBook protocol employs Raney nickel under high-pressure hydrogen (2–3 MPa) in methanol. While effective, this method requires specialized autoclave reactors and generates nickel-containing waste.

Procedure :

  • Reaction setup : 3-methyl-benzamidoxime, methanol, and Raney nickel are charged into an autoclave with liquid ammonia.

  • Hydrogenation : Conducted at 50°C under 2–3 MPa H₂ until hydrogen uptake ceases (~6–8 hours).

  • Purification : The crude product is recrystallized from ethanol to remove nickel residues.

Performance metrics :

  • Yield : 94.1%

  • Purity (HPLC) : 99.6%

Comparative Analysis of Preparation Methods

Parameter Ionic Liquid/Rhodium Raney Nickel
Pressure 0.15 MPa2–3 MPa
Temperature 25°C50°C
Catalyst Recyclability >10 cyclesSingle use
Reaction Time 4 hours6–8 hours
Yield 98%94.1%
Environmental Impact Low (reusable catalyst)Moderate (Ni waste)

The ionic liquid method offers superior sustainability and operational safety, whereas Raney nickel remains a cost-effective option for small-scale synthesis.

Alternative Routes and Emerging Technologies

Coupling Reagent Strategies

The COMU-mediated coupling of carboxylic acids and amines (Walisongo University) provides a novel, albeit indirect, route to amidines. By substituting diethylamine with ammonium sources, this method could theoretically generate amidine precursors, though further optimization is required.

Challenges and Optimization Strategies

  • Byproduct Formation : Over-reduction to 3-methyl-benzylamine is mitigated by controlling hydrogen pressure and catalyst loading.

  • Solvent Selection : Ethanol balances solubility and environmental impact, though isopropanol improves amidoxime stability.

  • Catalyst Deactivation : Sulfur-containing impurities in 3-methyl-benzonitrile poison Rh catalysts, necessitating stringent feedstock quality control .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-benzamidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Amines.

    Substitution: Various substituted benzamidines depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

3-Methyl-benzamidine (C8H10N2) belongs to the class of aryl amidines, characterized by the presence of an amidine functional group (C=N–NH). It typically appears as a white solid and is slightly soluble in water. The methyl group attached to the benzene ring at the meta position influences its steric and electronic properties, differentiating it from other benzamidine derivatives.

Enzyme Inhibition

One of the primary applications of this compound is as a reversible competitive inhibitor of serine proteases, particularly trypsin. This inhibition is crucial in biochemical research, especially for studies involving protein crystallization, where proteolytic degradation can hinder results. The compound's binding affinity and specificity make it an invaluable tool for understanding enzyme mechanisms and developing novel inhibitors .

  • Case Study: Trypsin Inhibition
    A study demonstrated that this compound effectively inhibits trypsin activity. The compound was shown to decelerate the hydrolysis of substrates by trypsin significantly, indicating its potential as a therapeutic agent in conditions where protease activity needs to be controlled .

Therapeutic Potential

Research has indicated that derivatives of benzamidine, including this compound, may possess antifungal and antimicrobial properties. This suggests potential applications in developing new therapeutic agents targeting infections caused by various pathogens.

Mechanism of Action

3-Methyl-benzamidine exerts its effects primarily by inhibiting serine proteases. It acts as a reversible competitive inhibitor, binding to the active site of the enzyme and preventing substrate access. This inhibition can affect various biological pathways, including those involved in inflammation and coagulation .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects :

  • Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups at the 2- or 3-positions alter electronic distribution, affecting basicity and coordination with metal catalysts. For example, 3-Methoxybenzamidine hydrochloride (similarity score 1.00) shares the highest structural resemblance to this compound but offers improved solubility due to the hydrochloride salt .
  • The methyl group in this compound provides steric stabilization without significant electron withdrawal, enhancing its stability in catalytic cycles compared to hydroxy or methoxy derivatives .

Physicochemical Properties :

  • Hydrochloride salts (e.g., 3-Methoxybenzamidine hydrochloride) exhibit higher water solubility, making them preferable in aqueous-phase reactions.
  • Ethoxy substituents increase lipophilicity, broadening utility in organic solvents .

Applications :

  • Amidines with directing groups (e.g., N,O-bidentate) are pivotal in metal-catalyzed C–H bond functionalization, as seen in related benzamide derivatives .
  • Hydroxy-substituted analogs (e.g., 4-Hydroxybenzamidine hydrochloride) are employed in biosensors due to their hydrogen-bonding capabilities .

Research Findings and Challenges

  • Synthetic Challenges : Amidines are often synthesized via Pinner reactions or condensation of nitriles with amines. However, regioselective substitution (e.g., 3-methyl vs. 4-hydroxy) requires precise control to avoid byproducts.
  • Stability Considerations : Hydrochloride salts of amidines (e.g., 3-Methoxybenzamidine hydrochloride) are more stable under acidic conditions but may hydrolyze in basic media, limiting their scope in certain reactions .
  • Catalytic Performance : Preliminary studies on benzamide derivatives suggest that methyl-substituted compounds exhibit superior directing group efficiency in palladium-catalyzed C–H arylation compared to methoxy analogs .

Biological Activity

3-Methyl-benzamidine is a derivative of benzamidine, notable for its diverse biological activities, particularly as a reversible competitive inhibitor of various serine proteases. This compound has garnered attention in biochemical research and therapeutic applications due to its ability to modulate enzyme activity, which is critical in several biological processes.

Chemical Structure and Properties

This compound has the molecular formula C8H10N2C_8H_{10}N_2 and features a methyl group attached to the benzene ring of the benzamidine structure. This modification can influence its binding affinity and specificity towards target enzymes.

The primary mechanism of action for this compound involves its interaction with the active sites of serine proteases. It is known to inhibit several key enzymes, including:

  • Trypsin
  • Kallikrein-1
  • Urokinase-type plasminogen activator
  • Casein kinase II subunit alpha

By binding to these enzymes, this compound effectively inhibits their proteolytic activity, which can prevent the degradation of proteins during various biochemical assays and crystallization studies.

Enzyme Inhibition Studies

This compound serves as a valuable tool in enzyme inhibition studies. Its reversible nature allows researchers to investigate enzyme kinetics and mechanisms without permanently altering enzyme function. The compound's specificity for serine proteases makes it particularly useful in understanding protease-related pathways in both health and disease contexts.

Antifungal and Antimicrobial Properties

Research has indicated that derivatives of benzamidine, including this compound, may exhibit antifungal and antimicrobial properties. For instance, studies have shown that certain benzamidine derivatives possess significant antimicrobial activity against pathogens associated with periodontitis, demonstrating potential therapeutic applications in treating infections .

Case Studies and Research Findings

  • Trypanocidal Activity : A study explored imidazoline- and benzamidine-based compounds targeting Trypanosoma brucei, the causative agent of sleeping sickness. Some derivatives exhibited low micromolar activity against this parasite, suggesting that structural modifications could enhance their efficacy as therapeutic agents .
  • Antifungal Efficacy : In a separate investigation, novel benzamidine derivatives were synthesized and tested for antifungal activity against Colletotrichum lagenarium and Botrytis cinerea. While some compounds showed weak antifungal activities in vitro, they demonstrated superior efficacy in vivo, indicating their potential as effective antifungal agents .

Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme Inhibition Reversible competitive inhibitor of serine proteases (e.g., trypsin)
Antimicrobial Activity Exhibits significant antimicrobial activity against pathogens related to periodontitis
Antifungal Activity Some derivatives show promising antifungal effects in vivo against specific fungal strains

Q & A

Q. What are the established synthetic routes for 3-Methyl-benzamidine, and how do reaction conditions influence product selectivity?

  • Methodological Answer : A common synthesis involves reacting m-toluic acid with o-phenylenediamine in the presence of pyridine. Key factors include:
  • Catalyst/Leaving Groups : Pyridine facilitates amide bond formation by acting as a proton scavenger. The presence of a good leaving group (e.g., activated carbonyl) favors diamide synthesis .
  • Temperature/Protonation : Elevated temperatures and excess protonating agents (e.g., HCl) shift selectivity toward benzimidazole derivatives via cyclodehydration .
  • Characterization : Use IR to confirm amide C=O stretching (~1650 cm⁻¹), NMR for structural elucidation, and GC-MS for purity assessment .

Table 1 : Reaction Conditions vs. Product Formation

ConditionAmide (I) YieldBenzimidazole (II) Yield
Pyridine, room temperature65%<5%
Excess HCl, 100°C15%72%

Q. How should researchers validate the purity of this compound, and what impurities are commonly reported?

  • Methodological Answer :
  • Analytical Techniques : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) for baseline separation. Cross-validate using GC-MS for volatile impurities .
  • Common Impurities :
  • 3-Methylbenzaldehyde (byproduct of incomplete amidation): Monitor via retention time matching (RT = 8.2 min under standard conditions) .
  • Chlorinated Derivatives : Trace impurities like 4-Chlorobenzophenone may arise from side reactions; quantify using spiked calibration curves .

Table 2 : Key Impurities and Analytical Parameters

ImpurityCAS NumberDetection Limit (ppm)
3-Methylbenzaldehyde620-23-50.1
4-Chlorobenzophenone134-85-00.05

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in complex reactions?

  • Methodological Answer :
  • Frontier Orbital Analysis : Perform DFT calculations (B3LYP/6-31G* level) to identify HOMO/LUMO distributions. For this compound, the HOMO localizes on the amidine group, indicating nucleophilic reactivity, while the LUMO resides on the aromatic ring, suggesting electrophilic susceptibility .
  • Reactivity Prediction : Use Fukui indices to map sites for electrophilic/nucleophilic attacks. Compare with experimental outcomes (e.g., benzimidazole formation under acidic conditions) to validate computational models .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Meta-Analysis Framework : Aggregate data from multiple studies (e.g., IC50 values for enzyme inhibition) and assess variability using statistical tools (e.g., ANOVA). Control for variables like assay pH, solvent (DMSO vs. aqueous buffers), and cell line specificity .
  • Case Study : Discrepancies in IC50 values (e.g., 2 μM vs. 10 μM for trypsin inhibition) may arise from differences in buffer ionic strength. Replicate experiments under standardized conditions (e.g., 50 mM Tris-HCl, pH 7.4) .

Q. What strategies improve reproducibility in this compound synthesis and bioactivity assays?

  • Methodological Answer :
  • Protocol Standardization : Document all deviations from published methods (e.g., stirring speed, drying time for intermediates). Use QC checkpoints (e.g., mid-reaction FTIR) to ensure consistency .
  • Interlab Validation : Share samples with collaborating labs for cross-testing. For bioassays, include positive controls (e.g., known inhibitors) and report inter-assay CVs (<15% acceptable) .

Data Analysis and Reporting

Q. How should researchers structure the discussion section when reporting conflicting spectral data for this compound derivatives?

  • Methodological Answer :
  • Contextualize Findings : Compare NMR shifts (e.g., δ 7.3–7.5 ppm for aromatic protons) with literature. If discrepancies exist (e.g., unexpected singlet splitting), propose conformational differences or solvent effects .
  • Address Limitations : Note instrument resolution (e.g., 400 MHz vs. 600 MHz) and sample purity thresholds that may affect data interpretation .

Q. What are the best practices for presenting synthetic and analytical data in manuscripts?

  • Methodological Answer :
  • Tables/Figures : Include a reaction scheme with numbered intermediates and a summary table of yields/purities. For crystallography data, provide CCDC accession numbers and key bond angles .
  • Supplementary Data : Upload raw chromatograms, NMR spectra, and computational input files to repositories like Zenodo, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-benzamidine
Reactant of Route 2
Reactant of Route 2
3-Methyl-benzamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.